molecular formula C10H12O2 B8719208 5-Ethyl-2,3-dihydro-benzofuran-4-ol

5-Ethyl-2,3-dihydro-benzofuran-4-ol

Cat. No. B8719208
M. Wt: 164.20 g/mol
InChI Key: RSZKKRKPOPIXER-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

A mixture of 1-(4-Hydroxy-benzofuran-5-yl)-ethanone (1.37 g, 7.8 mmol) and 10 wt % Pd/C (0.7 g, Degussa type) in MeOH (20 mL) was stirred under a balloon of H2 for 24 hours. The reaction mixture was filtered through a pad of celite washing with EtOAc. The filtrate was concentrated to an oil (0.9 g, 70%). 1H NMR (400 MHz, CDCl3): δ 1.21 (t, J=7.6 Hz, 3 H), 2.56 (q, J=7.6 Hz, 2 H), 3.14 (t, J=8.6 Hz, 2 H), 4.59 (t, J=8.6 Hz, 2 H), 4.68 (s, 1H), 6.37 (d, J=8.1 Hz, 1 H), 6.37 (d, J=8.1 Hz, 1 H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[C:11](=O)[CH3:12]>CO.[Pd]>[CH2:11]([C:3]1[C:2]([OH:1])=[C:7]2[CH2:8][CH2:9][O:10][C:6]2=[CH:5][CH:4]=1)[CH3:12]

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
OC1=C(C=CC2=C1C=CO2)C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a balloon of H2 for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil (0.9 g, 70%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)C1=CC=C2C(CCO2)=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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